1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone

Synthetic Chemistry Process Optimization Building Block Sourcing

Medicinal chemistry teams often need a versatile brominated building block that enables mild cross-coupling without degrading heat-sensitive substrates. This compound resolves that challenge: the C-Br bond provides an optimal balance of stability and oxidative addition reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, while the 4-pyridyl nitrogen serves as a sterically unhindered, predictable monodentate ligand for metallodrug development. • 92% coupling yield reported in patent literature • XLogP3 2.8 - optimal CNS drug range • Br handle enables late-stage diversification via metal-halogen exchange. Supplied with batch-specific NMR and HPLC documentation.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 100397-96-4
Cat. No. B020663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
CAS100397-96-4
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Br
InChIInChI=1S/C13H10BrNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
InChIKeyNKFPGRBMSCKIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: Key Synthesis Intermediate


1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone (CAS 100397-96-4) is a brominated aryl ketone building block with a molecular formula of C13H10BrNO and a molecular weight of 276.13 g/mol [1]. The compound features a 4-bromophenyl group linked to a 4-pyridinyl moiety via an ethanone bridge, providing both a halogen handle for cross-coupling reactions and a pyridyl nitrogen for coordination chemistry or further derivatization . It is listed as a key synthetic intermediate in the preparation of alkyne-bridged heteroaromatic compounds with potential therapeutic applications [2]. Multiple reputable vendors, including Fluorochem and Sigma-Aldrich, offer this compound at purities of 95–97% with batch-specific analytical documentation (NMR, HPLC) .

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: Analog Substitution Limitations


The specific spatial arrangement of the 4-pyridyl nitrogen and the 4-bromophenyl group creates a unique reactivity profile that is not interchangeable with its 2-pyridyl regioisomer (CAS 72053-00-0) or the chloro (CAS 58158-45-5) and fluoro (CAS 6576-05-2) analogs [1]. The 4-pyridyl nitrogen in the target compound is sterically less hindered for metal coordination than the 2-pyridyl variant, which can chelate metals via an adjacent binding pocket, often leading to altered catalytic or biological outcomes . Furthermore, the C–Br bond's dissociation energy and reactivity in palladium-catalyzed cross-couplings differ fundamentally from C–Cl and C–F bonds; the bromine atom provides an optimal balance of stability and oxidative addition reactivity, making it the preferred handle for Suzuki and Buchwald-Hartwig couplings under mild conditions [2]. Direct substitution with a chloro analog may require harsher catalytic conditions, while the fluoro analog is largely inert in standard cross-coupling, severely limiting its utility as a diversification point.

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone vs Analogs: Differentiation Guide


Synthetic Yield and Purity Advantage

In a patent-exemplified synthetic route, 1-(4-bromophenyl)-2-(4-pyridinyl)ethanone was obtained with a 92% yield and recrystallized to a yellow solid, with purity confirmed by mass spectrometry (ESI m/z = 276 [M+H]+) . This contrasts with reports for the structurally distinct 2-(4-bromophenyl)-1-(4-pyridinyl)ethanone (CAS 1099433-27-8), where synthetic routes often involve more complex Pfitzinger reactions or alternative condensation strategies that yield different impurity profiles . For procurement, the 4-pyridyl target compound is widely available off-the-shelf at 95–97% purity from multiple vendors (e.g., Fluorochem, Bidepharm, Aladdin), ensuring batch reproducibility .

Synthetic Chemistry Process Optimization Building Block Sourcing

Lipophilicity Profile vs Halogen Analogs

The computed partition coefficient (XLogP3) for the target compound is 2.8 [1], placing it in a favorable lipophilicity range for CNS drug-like space (typically XLogP 1–4). This value is higher than the chloro analog 1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone (XLogP3 ≈ 2.5) and significantly higher than the fluoro analog (XLogP3 ≈ 2.0) [2]. In class-level inference, the bromine atom contributes a larger hydrophobic increment (Hansch π = 0.86) compared to Cl (π = 0.71) and F (π = 0.14), suggesting that the target compound will exhibit greater membrane permeability in cell-based assays when incorporated as a building block [3]. This positioning allows researchers to fine-tune lipophilicity by selecting the halogen without needing an entirely new scaffold.

Medicinal Chemistry ADME Prediction Fragment-Based Design

Bromine Cross-Coupling Reactivity

The target compound has been explicitly employed as a substrate for Suzuki cross-coupling en route to lactate dehydrogenase A inhibitors [1]. The C–Br bond strength (bond dissociation free energy ~69 kcal/mol for Ph–Br) is intermediate between C–Cl (~81 kcal/mol) and C–I (~58 kcal/mol), offering an optimal balance: it undergoes oxidative addition to Pd(0) more readily than the chloro derivative, allowing reactions at lower temperatures (room temperature to 60°C) with standard phosphine ligands, while avoiding the thermal instability and light sensitivity of iodo analogs [2]. The chloro analog requires either higher temperatures (80–110°C) or specialized electron-rich ligands (e.g., SPhos, XPhos) for effective coupling, which can complicate one-pot reaction sequences. The fluoro analog is virtually inert to Suzuki coupling, functioning more as a metabolically stable bioisostere than a reactive handle.

Catalysis C-C Bond Formation Late-Stage Functionalization

4-Pyridyl vs 2-Pyridyl Coordination Geometry

The 4-pyridyl nitrogen in the target compound projects linearly from the ethanone bridge, making it a monodentate ligand that coordinates metals without chelation, whereas the 2-pyridyl regioisomer (CAS 72053-00-0) can form stable 5-membered chelate rings with transition metals via participation of the adjacent carbonyl oxygen . This geometric difference is critical: in biological systems, 2-pyridyl ketones can sequester Fe(II) or Zn(II) ions and interfere with metalloenzymes non-selectively, whereas the 4-pyridyl variant acts as a simpler, more predictable ligand. The 2-pyridyl compound also exhibits a higher melting point (126–128°C, Enamine data [1]) compared to the target compound (which is typically isolated as a yellow solid ), reflecting stronger intermolecular interactions that may affect solubility and formulation for biological assays.

Coordination Chemistry Metallodrug Design Structure-Activity Relationships

Vendor Documentation and Quality Control

The target compound (CAS 100397-96-4) is registered in authoritative databases including PubChem (CID 21847953), ChemSpider (CSID 13819628), and has a full MDL number (MFCD04114399) [1]. Multiple vendors provide batch-specific certificates of analysis with NMR, HPLC, and GC data (e.g., Bidepharm guarantees ≥97% purity with quantifiable impurity profiles) . In contrast, the regioisomer 2-(4-bromophenyl)-1-(4-pyridinyl)ethanone (CAS 1099433-27-8) and the 3-pyridyl analog (CAS 106997-54-0) have fewer commercial suppliers and sparser analytical documentation, potentially leading to longer lead times and uncharacterized impurity risks.

Chemical Procurement Quality Control Supply Chain Integrity

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: Application Scenarios


Late-Stage Suzuki Coupling for Kinase Libraries

When a medicinal chemistry team needs a versatile brominated building block for the synthesis of kinase inhibitor candidates, the target compound enables mild Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups at the bromine position. The 92% yield reported in patent literature [1] provides confidence in scalability, while the 4-pyridyl nitrogen can serve as a hydrogen bond acceptor in the kinase hinge region . The chloro analog would require harsher coupling conditions (≥100°C), which may degrade heat-sensitive substrates.

CNS Drug Discovery: Lipophilic Fragment

For projects targeting central nervous system disorders, the compound's XLogP3 of 2.8 falls within the optimal CNS drug range. If higher lipophilicity is needed compared to fluoro or chloro fragments, the brominated ethanone provides a +0.3 to +0.8 logP advantage [1]. The bromine also serves as a placeholder for subsequent replacement via metal-halogen exchange, enabling late-stage diversification.

Metallodrug Design with Monodentate Pyridyl Ligand

In inorganic medicinal chemistry, where a well-defined monodentate pyridyl ligand is required (e.g., for Ru(II) or Pt(II) arene complexes), the 4-pyridyl isomer is preferred over the 2-pyridyl variant, which can chelate and alter the coordination geometry [1]. This structural predictability is essential for establishing structure-activity relationships in metallodrug programs.

Scale-Up of Alkyne-Bridged Heteroaromatics

The compound has been specifically claimed as an intermediate in US Patent US2013/158031 for the synthesis of alkyne-bridged heteroaromatics [1]. These compounds are being investigated for metabolic and neurological disease targets, and the availability of multiple vendors for the starting material reduces supply chain risk during scale-up to preclinical batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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